molecular formula C13H21NS B13772389 ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- CAS No. 63918-09-2

ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)-

Cat. No.: B13772389
CAS No.: 63918-09-2
M. Wt: 223.38 g/mol
InChI Key: NUBSVZKBUCRIBZ-UHFFFAOYSA-N
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Description

ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- is a tertiary amine derivative characterized by a diethylamine group attached to an ethyl chain bearing an o-tolylthio (ortho-methylphenylthioether) substituent. The compound’s structure integrates a sulfur atom within the thioether linkage, distinguishing it from oxygen-containing analogs.

Properties

CAS No.

63918-09-2

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N,N-diethyl-2-(2-methylphenyl)sulfanylethanamine

InChI

InChI=1S/C13H21NS/c1-4-14(5-2)10-11-15-13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3

InChI Key

NUBSVZKBUCRIBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylamine, N,N-diethyl-2-(o-tolylthio)- typically involves the reaction of ethylamine with diethylamine and o-tolylthiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are mixed and allowed to react over a specified period .

Chemical Reactions Analysis

Types of Reactions: Ethylamine, N,N-diethyl-2-(o-tolylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or thiols .

Scientific Research Applications

Chemistry: In chemistry, ethylamine, N,N-diethyl-2-(o-tolylthio)- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: It may be used in the synthesis of drugs that target specific molecular pathways .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may also be used as an additive in various formulations to enhance product performance .

Mechanism of Action

The mechanism of action of ethylamine, N,N-diethyl-2-(o-tolylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- and Analogs

Compound Name (CAS No.) Substituent Position/Type Amine Group Similarity Score Key Differences
ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- o-Tolylthio (S–C) N,N-Diethyl N/A Reference compound
N,N-Dimethyl-2-(p-tolyloxy)ethanamine (51344-14-0) p-Tolyloxy (O–C) N,N-Dimethyl 0.89 Ether vs. thioether; para vs. ortho substitution; reduced lipophilicity
2-(4-Ethylphenoxy)-N,N-dimethylethanamine (1339903-09-1) 4-Ethylphenoxy (O–C) N,N-Dimethyl 0.87 Ethylphenoxy vs. methylthio; steric and electronic variations
N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine (MBTA) 4-Methylbenzyloxy (O–C) N,N-Diethyl N/A Benzyloxy vs. tolylthio; increased aromatic bulk

Electronic and Steric Effects

  • Thioether vs. Ether : The sulfur atom in the target compound reduces polarity compared to oxygen analogs, lowering boiling points and increasing lipid solubility . Thioethers are also more resistant to oxidation, enhancing stability in reactive environments.

Research Findings and Implications

  • Synthetic Utility : The diethylamine and thioether moieties make the compound a candidate for synthesizing sulfonium salts or serving as a ligand in catalysis.
  • Biological Activity : Structural analogs with diethylamine groups (e.g., MBTA) show bioactivity, suggesting the target compound could interact with neurotransmitter receptors or enzymes, though this requires validation .

Biological Activity

Ethylamine, N,N-diethyl-2-(o-tolylthio)- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables that summarize its effects.

The synthesis of Ethylamine, N,N-diethyl-2-(o-tolylthio)- typically involves the reaction of o-tolylthio compounds with diethylamine under controlled conditions. The resulting compound is characterized by its unique chemical structure, which contributes to its biological activity.

Biological Activity Overview

Ethylamine derivatives have been investigated for various biological activities, including:

  • Antimicrobial Properties : Research has indicated that certain ethylamine derivatives exhibit antimicrobial effects against various pathogens. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Some studies have shown that ethylamine derivatives can induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition and DNA intercalation, which interfere with cellular replication processes .
  • Neurotransmitter Modulation : Ethylamines can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

The mechanism of action for Ethylamine, N,N-diethyl-2-(o-tolylthio)- involves several pathways:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Protein Interaction : It may bind to specific proteins, altering their function and leading to downstream effects on cellular signaling pathways.
  • Enzyme Inhibition : Ethylamines may inhibit key enzymes involved in metabolic processes, contributing to their biological effects.

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialModerate to HighDisruption of cell membranes
AnticancerSignificantInduction of apoptosis via topoisomerase inhibition
Neurotransmitter ModulationPotentially EffectiveInteraction with neurotransmitter receptors

Case Study 1: Antimicrobial Activity

A study conducted on a series of ethylamine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the o-tolylthio group enhanced membrane permeability, leading to increased susceptibility in bacterial strains.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines showed that Ethylamine, N,N-diethyl-2-(o-tolylthio)- induced cell death through apoptosis. The compound was found to inhibit topoisomerase II, suggesting its potential as a chemotherapeutic agent. The study highlighted the importance of structural modifications in enhancing anticancer properties .

Case Study 3: Neurotransmitter Interaction

Research exploring the interaction of ethylamines with neurotransmitter systems revealed potential anxiolytic effects. The compound was tested in animal models, showing promise in modulating serotonin levels and reducing anxiety-like behaviors .

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